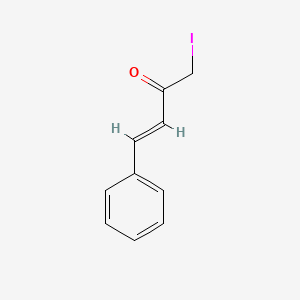

1-Iodo-4-phenylbut-3-en-2-one

Description

Significance in Contemporary Organic Synthesis

The utility of α-halo-α,β-unsaturated ketones stems from their ability to participate in a variety of reactions. They are important building blocks in the synthesis of complex molecules, including fine chemicals and pharmaceuticals. google.comgoogle.com Their applications include serving as precursors in Michael additions, Diels-Alder reactions, and nucleophilic substitution reactions where the α-halogen is displaced. google.comgoogle.com The presence of the halogen atom enhances the electrophilicity of the β-carbon, facilitating conjugate additions, while also providing a leaving group for subsequent transformations.

Overview of Iodinated α,β-Unsaturated Carbonyl Systems

Among the α-halo-α,β-unsaturated carbonyl compounds, the iodinated variants are particularly noteworthy. α-Iodinated α,β-unsaturated carbonyl compounds are valuable intermediates, especially in transition metal-mediated reactions. thieme-connect.comthieme-connect.com Various methods have been developed for the α-iodination of α,β-unsaturated carbonyl compounds, including the use of iodine with various catalysts and reagents. thieme-connect.comthieme-connect.com For instance, a method employing iodine in an aqueous tetrahydrofuran (B95107) (THF) solution catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) or quinuclidine (B89598) has been shown to be effective for a range of cyclic and acyclic α,β-unsaturated carbonyl compounds, leading to exclusive α-iodination in high yields. thieme-connect.comresearchgate.net This approach is considered more broadly applicable than some traditional methods that may require harsh conditions or have limitations with certain substrates. thieme-connect.com

Structural Context of 1-Iodo-4-phenylbut-3-en-2-one within Unsaturated Ketone Chemistry

This compound is a specific example of an iodinated α,β-unsaturated ketone. Its structure consists of a four-carbon butenone backbone, with an iodine atom at the C1 position, a ketone at C2, and a phenyl group at C4. The precursor, 4-phenylbut-3-en-2-one, also known as benzalacetone, is a well-known α,β-unsaturated ketone that can be synthesized through a Claisen-Schmidt condensation of benzaldehyde (B42025) and acetone. mdpi.comnih.gov The introduction of the iodine atom at the α-position significantly modifies the reactivity of the parent molecule, opening up new avenues for synthetic applications. For example, the reaction of (E)-1-iodo-4-phenylbut-3-en-2-one with a thiol under certain conditions was attempted to understand reaction pathways, highlighting its use in mechanistic studies. acs.org

Structure

3D Structure

Properties

Molecular Formula |

C10H9IO |

|---|---|

Molecular Weight |

272.08 g/mol |

IUPAC Name |

(E)-1-iodo-4-phenylbut-3-en-2-one |

InChI |

InChI=1S/C10H9IO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-7H,8H2/b7-6+ |

InChI Key |

NKKMVOMFNGBDFU-VOTSOKGWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)CI |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)CI |

Origin of Product |

United States |

Synthetic Methodologies for 1 Iodo 4 Phenylbut 3 En 2 One

Direct Iodination Strategies

Direct iodination methods provide a straightforward route to 1-iodo-4-phenylbut-3-en-2-one by introducing an iodine atom at the α-position of the α,β-unsaturated ketone, 4-phenylbut-3-en-2-one.

Iodination of α,β-Unsaturated Carbonyl Compounds in Aqueous Media

A convenient and high-yield method for the α-iodination of α,β-unsaturated carbonyl compounds, including the precursor to the title compound, involves the use of molecular iodine (I₂) in an aqueous tetrahydrofuran (B95107) (THF) medium. thieme-connect.de This reaction is effectively catalyzed by nucleophilic amines such as 4-dimethylaminopyridine (B28879) (DMAP) and quinuclidine (B89598). thieme-connect.de This protocol is noted for its exclusive α-iodination, avoiding competing reactions at the double bond. thieme-connect.de For β-substituted α-iodoenones, this method can yield products with excellent (Z)-selectivity. researchgate.net

Halogenation Protocols Utilizing Trifluoroacetate (B77799) Release

A mild and efficient method for generating α-halo-α,α-difluoromethyl ketones involves a trifluoroacetate release/halogenation protocol. nih.gov While this specific methodology has been demonstrated for the synthesis of (E)-1,1-difluoro-1-iodo-4-phenylbut-3-en-2-one from a highly α-fluorinated gem-diol precursor, the underlying principle of generating a reactive enolate intermediate could be conceptually applied. nih.govlookchem.com The process involves the facile release of a trifluoroacetate group, which then allows for immediate trapping by an electrophilic iodine source. nih.gov This technique is particularly useful for synthesizing sensitive compounds like α-iodo ketones in good yields. nih.gov

Approaches via Organometallic Reagents

Organometallic reagents offer precise control over the regioselectivity and stereoselectivity of the iodination process, making them powerful tools for the synthesis of specifically configured iodoalkenones.

Synthesis from α-Silyl-α,β-Unsaturated Ketones with Iodine Sources

The reaction of α-silyl-α,β-unsaturated ketones with iodine monochloride (ICl) or a combination of ICl and aluminum chloride (AlCl₃) provides a pathway to α-iodo-α,β-unsaturated ketones. lookchem.com This method leverages the silyl (B83357) group as a leaving group to direct the electrophilic iodination to the α-position. lookchem.com

Role of Organotin Compounds in Stereodefined Iodoalkenone Synthesis

Organotin compounds are instrumental in the synthesis of stereodefined 2-iodo-2-alkenones. lookchem.comwikipedia.org A common strategy involves the hydrostannylation of 1-alkynyl ketones with tributyltin hydride (Bu₃SnH), followed by iododestannylation. lookchem.com This two-step process allows for the creation of stereoisomeric mixtures of iodoalkenones, such as (Z)- and (E)-3-iodo-4-phenylbut-3-en-2-one, which can often be separated. lookchem.com The stability of the resulting stereoisomers can be influenced by factors like daylight and catalytic amounts of iodine. lookchem.com These stereodefined iodoalkenones are versatile intermediates for further transformations, including palladium-catalyzed cross-coupling reactions. lookchem.com

Derivatization from Precursors

The synthesis of this compound can also be accomplished by modifying precursor molecules that already contain the basic carbon skeleton.

One notable precursor is 4-phenylbut-3-en-2-one, also known as benzalacetone. google.comnih.govsigmaaldrich.com This starting material can be synthesized through the Claisen-Schmidt condensation of benzaldehyde (B42025) and acetone. google.com The direct iodination of this enone is a primary route to the target compound. thieme-connect.comthieme-connect.com

Another approach involves the derivatization of propargylic alcohols. For instance, propargylic tosylates or acetates can undergo rearrangement in the presence of bis(pyridine)iodonium tetrafluoroborate (B81430) (Barluenga's reagent) to yield α-iodoenones in high yields under mild conditions. researchgate.net Additionally, iodoallenes can be converted to α-iodo-α,β-unsaturated aldehydes through a cascade reaction involving sodium azide (B81097) and iodine. researchgate.net While not directly producing the ketone, this method highlights the versatility of precursor derivatization in accessing related structures.

The following table summarizes the key synthetic approaches for this compound and its derivatives.

| Synthetic Strategy | Precursor | Key Reagents | Product | Reference(s) |

| Direct Iodination | 4-Phenylbut-3-en-2-one | I₂, DMAP/quinuclidine, aq. THF | This compound | thieme-connect.de |

| Halogenation via Trifluoroacetate Release | (E)-4,4,6,6,6-Pentafluoro-5,5-dihydroxy-1-phenylhex-1-en-3-one | LiBr, I₂, Et₃N | (E)-1,1-Difluoro-1-iodo-4-phenylbut-3-en-2-one | nih.gov |

| From Silyl Enones | α-Silyl-α,β-unsaturated ketones | ICl or ICl-AlCl₃ | α-Iodo-α,β-unsaturated ketones | lookchem.com |

| Organotin Route | 1-Alkynyl ketones | 1. Bu₃SnH 2. I₂ | Stereodefined 2-iodo-2-alkenones | lookchem.com |

| Rearrangement | Propargylic tosylates/acetates | I(py)₂BF₄ | α-Iodoenones | researchgate.net |

Synthesis from 4-Phenylbut-3-en-2-one and Related Structures

The primary and most direct route to this compound involves the α-iodination of the corresponding α,β-unsaturated ketone, 4-phenylbut-3-en-2-one. This method takes advantage of the reactivity of the α-carbon adjacent to the carbonyl group.

Research has shown that the direct α-iodination of α,β-unsaturated carbonyl compounds can be effectively achieved using molecular iodine (I₂) in an aqueous medium. This approach is considered a convenient protocol for synthesizing α-iodo-α,β-unsaturated ketones. lookchem.com While specific literature detailing the precise conditions for this compound via this exact method is limited in the provided results, the general principle applies. The reaction involves the electrophilic attack of iodine on the enol or enolate form of the ketone.

Another relevant synthesis starts from (E)-4-phenylbut-3-en-2-one to produce a related, more complex structure, (E)-1,1-difluoro-1-iodo-4-phenylbut-3-en-2-one. nih.gov In this multi-step process, (E)-4-phenylbut-3-en-2-one is first converted into a highly fluorinated gem-diol intermediate. nih.gov This intermediate then generates an α,α-difluoroenolate, which is subsequently trapped with an electrophilic iodine source (I₂) to yield the final α-iodo product. nih.gov This demonstrates that the 4-phenylbut-3-en-2-one framework is a viable precursor for introducing an iodine atom at the α-position (C1).

The following table summarizes a synthetic pathway for an analogous compound starting from 4-phenylbut-3-en-2-one, illustrating the viability of this precursor.

Table 1: Synthesis of (E)-1,1-Difluoro-1-iodo-4-phenylbut-3-en-2-one

| Step | Starting Material | Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | (E)-4-Phenylbut-3-en-2-one | 1. Hexamethyldisilazane, n-BuLi 2. 2,2,2-trifluoroethyl 2,2,2-trifluoroacetate | (E)-4,4,6,6,6-Pentafluoro-5,5-dihydroxy-1-phenylhex-1-en-3-one | Not specified |

Iodine-Mediated Transformations

Iodine can be used not just as a direct iodinating agent but also as a mediator or catalyst in various transformations leading to iodinated compounds. cuny.edud-nb.info In the context of synthesizing this compound, iodine-mediated reactions often involve the in-situ generation of a more reactive iodinating species or the facilitation of an oxidation-iodination cascade.

For instance, systems employing tetrabutylammonium (B224687) iodide (TBAI) in conjunction with an oxidant like potassium persulfate (K₂S₂O₈) can be used for C-N bond cross-coupling reactions, highlighting the versatile reactivity that can be achieved with iodine reagents. cuny.edu While this specific example leads to amides, it underscores the principle of using a catalytic iodine source to mediate complex transformations.

The reaction of (E)-1-iodo-4-phenylbut-3-en-2-one with other nucleophiles has been studied, indicating its utility as an intermediate. For example, its reaction with 1-methyl-1H-tetrazole-5-thiol under specific conditions was investigated to understand the reaction mechanisms of α,β-unsaturated ketones. acs.org

Chemical Reactivity and Transformational Chemistry of 1 Iodo 4 Phenylbut 3 En 2 One

Reactivity at the Carbon-Iodine Bond

The bond between the sp²-hybridized carbon and the iodine atom is a focal point of reactivity. The electron-withdrawing nature of the adjacent carbonyl group polarizes this bond, rendering the α-carbon susceptible to attack and making the iodide an excellent leaving group. This reactivity is primarily exploited through nucleophilic displacement and palladium-catalyzed cross-coupling reactions.

Nucleophilic Displacement Reactions

The α-carbon of 1-Iodo-4-phenylbut-3-en-2-one is electrophilic, readily undergoing substitution reactions with various nucleophiles. This transformation allows for the direct introduction of a wide array of functional groups at the α-position of the enone. While direct Sɴ2 displacement is possible, the reaction often proceeds via a conjugate addition-elimination mechanism, particularly with softer nucleophiles.

Common nucleophiles employed in these reactions include thiols, amines, and stabilized carbanions. For instance, the reaction with thiols (thiolates) provides a straightforward route to α-thio-substituted enones, which are themselves valuable synthetic intermediates. Similarly, primary and secondary amines can displace the iodide to furnish α-amino enones, key components in many biologically active molecules.

Cross-Coupling Reactions Involving the Iodide Moiety

The carbon-iodine bond serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The high reactivity of the vinyl iodide moiety in this compound makes it a superior substrate for these transformations compared to its bromo or chloro analogs.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the α-iodoenone with organoboron compounds, typically boronic acids or their esters, to form α-aryl or α-vinyl substituted enones. researchgate.netmdpi.com This method is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups. The reaction of α-iodo chalcones with various arylboronic acids allows for the synthesis of a diverse library of α-aryl chalcones. researchgate.net

Heck Reaction: The Heck reaction facilitates the coupling of the α-iodoenone with alkenes to yield α-alkenylated products. wikipedia.orgorganic-chemistry.org This transformation is a powerful tool for elaborating the carbon skeleton, creating new conjugated systems. The reaction typically employs a palladium catalyst and a base, with the stereochemistry of the resulting double bond being a key consideration. organic-chemistry.org

Sonogashira Coupling: For the introduction of an alkyne moiety at the α-position, the Sonogashira coupling is the reaction of choice. organic-chemistry.org This reaction involves the coupling of this compound with a terminal alkyne, co-catalyzed by palladium and copper complexes. nih.gov The resulting α-alkynyl enones are versatile building blocks for further transformations, including cycloadditions and isomerizations. nobelprize.org

Table 1: Examples of Cross-Coupling Reactions with α-Iodo Chalcone Analogs

| Coupling Reaction | α-Iodoenone Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Ref |

| Suzuki-Miyaura | α-Iodo Chalcone | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH | α-Phenyl Chalcone | 60-72 | researchgate.net |

| Suzuki-Miyaura | 2-Iodo-1,3-diphenylprop-2-en-1-one | 4-Methoxyphenylboronic acid | PdCl₂(dppf), NaOH (aq), THF, MW | 2-(4-Methoxyphenyl)-1,3-diphenylprop-2-en-1-one | 58 | mdpi.com |

| Heck | α-Iodo Chalcone | Styrene | Pd(OAc)₂, PPh₃, Et₃N, DMF | α-Styryl Chalcone | Moderate-Excellent | researchgate.net |

| Sonogashira | 2-Iodo-2-cyclohexen-1-one | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(Phenylethynyl)-2-cyclohexen-1-one | High | acs.org |

Reactivity of the α,β-Unsaturated Ketone System

Independent of the carbon-iodine bond, the α,β-unsaturated ketone moiety is a classic Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles. It can also participate as an electron-deficient 2π component in various cycloaddition reactions.

Michael Additions and Conjugate Additions

The β-carbon of the enone system is electrophilic due to conjugation with the carbonyl group, making it a prime target for nucleophilic attack in what is known as a Michael or conjugate addition. acs.orgwikipedia.org This reaction is one of the most fundamental carbon-carbon bond-forming reactions in organic chemistry.

A diverse array of nucleophiles, including enolates, organocuprates, amines, and thiols, can be employed as Michael donors. jchemrev.com The addition of sulfur nucleophiles, such as thiols, is particularly efficient and often proceeds under mild, sometimes catalyst-free, conditions. nih.gov The presence of the α-iodo substituent can influence the reactivity of the Michael acceptor, and in some cases, the initial Michael adduct can undergo subsequent reactions, such as elimination or cyclization. The reaction of chalcones with cellular thiols like cysteine is a key mechanism behind their biological activity. jchemrev.com

Table 2: Examples of Michael Additions to Chalcone Systems

| Michael Acceptor | Michael Donor (Nucleophile) | Catalyst/Conditions | Product Type | Yield (%) | Ref |

| Chalcone | Indole | I₂ (catalytic), CH₂Cl₂, rt | 3-(3-Oxo-1,3-diphenylpropyl)indole | 96 | researchgate.net |

| Chalcone | Thiophenol | I₂ (catalytic), Solvent-free | 3-(Phenylthio)-1,3-diphenylpropan-1-one | High | nih.gov |

| α-Cyano Chalcone | Various Nucleophiles | Piperidine, EtOH, reflux | Michael Adduct | N/A | researchgate.net |

| Chalcone | Cysteamine | TRIS-HCl buffer, pH 7.4 | Thiol Adduct | N/A | uni-regensburg.de |

Cycloaddition Reactions

Cycloaddition reactions provide a powerful and atom-economical method for the construction of cyclic systems. As an electron-deficient alkene, this compound is an excellent dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions.

Diels-Alder Reaction: In this [4+2] cycloaddition, the enone reacts with a conjugated diene to form a six-membered cyclohexene (B86901) ring. wikipedia.orgsigmaaldrich.com The reaction is facilitated by the electron-withdrawing nature of the α-iodo-ketone system, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction with electron-rich dienes. organic-chemistry.org The stereochemical and regiochemical outcomes of these reactions are highly predictable, making them exceptionally useful in synthetic strategy.

1,3-Dipolar Cycloaddition: This reaction involves the combination of the enone (dipolarophile) with a 1,3-dipole (e.g., azides, nitrile oxides, or nitrones) to form a five-membered heterocyclic ring. researchgate.netpitt.edu For example, reaction with a nitrile oxide generates an isoxazoline (B3343090) ring, a valuable scaffold in medicinal chemistry. nih.govrsc.org The regioselectivity of the addition is governed by the electronic and steric properties of both the dipole and the dipolarophile.

Table 3: Examples of Cycloaddition Reactions with Enone Systems

| Reaction Type | Enone/Dienophile | Diene/Dipole | Conditions | Product Type | Ref |

| Diels-Alder | α,β-Unsaturated Ketone | Cyclopentadiene | Chiral Amine Catalyst | Bicyclic Ketone | princeton.edu |

| Diels-Alder | Halocycloalkenone | Various Dienes | Thermal | Halogenated Cycloadduct | sigmaaldrich.com |

| 1,3-Dipolar | Alkene | Nitrile Oxide | Thermal/Organic Solvent | 2-Isoxazoline | nih.gov |

| 1,3-Dipolar | Alkyne | Nitrile Oxide | Thermal/Organic Solvent | Isoxazole | nih.gov |

Intramolecular Cyclization Pathways

The strategically placed functional groups in derivatives of this compound can facilitate intramolecular cyclization reactions, providing access to complex polycyclic structures. These cyclizations can be triggered by various means, including radical initiation or photoinduction.

One notable pathway is the intramolecular radical cyclization of α-iodo enones. researchgate.netorganic-chemistry.org Upon generation of a radical at a tethered position (e.g., on a side chain attached to the phenyl ring or a derivative), the radical can add to the double bond of the enone system. Alternatively, a radical can be generated at the α-carbon by homolytic cleavage of the C-I bond, which can then initiate cyclization with a suitably positioned π-system. Photoinduced electron transfer (PET) reactions, often mediated by a simple amine like triethylamine (B128534), can initiate these radical cyclizations under mild conditions, offering a green alternative to traditional tin-based radical chemistry. researchgate.net

Iodocyclization Reactions

A review of scientific literature indicates a lack of specific examples where this compound acts as a substrate for iodocyclization reactions. Typically, molecules undergoing iodocyclization contain a nucleophile and an unsaturated bond (alkene or alkyne) that react with an electrophilic iodine source to form a cyclic structure. As this compound is already an iodinated compound, it is more commonly a potential product of such reactions rather than a starting material.

Radical-Mediated Cyclizations

Vinyl iodides are well-established precursors for generating vinyl radicals, which can participate in intramolecular cyclization reactions. The carbon-iodine bond is weak enough to be cleaved homolytically using radical initiators, such as tributyltin hydride (Bu₃SnH) and AIBN, or through photolysis. While the structure of this compound is suitable for such transformations, specific studies detailing its use in radical-mediated cyclizations were not identified in the reviewed literature. The potential for these reactions remains an area for further investigation.

Isomerization and Stereochemical Control

The stereochemistry of the double bond in this compound is a key aspect of its chemical character, with isomerization processes playing a crucial role in controlling the geometric outcome of reactions.

Cis/Trans Equilibration and Iodine Catalysis

The parent compound, 4-phenylbut-3-en-2-one (benzalacetone), has been a subject of computational studies to elucidate the mechanism of iodine-catalyzed cis/trans equilibration. This process is fundamental for understanding the stereochemical behavior of its iodinated derivative. The established mechanism involves a three-step pathway:

Reversible addition of an iodine atom to the carbon-carbon double bond, which disrupts conjugation and forms a radical iodo-intermediate.

Internal rotation around the newly formed carbon-carbon single bond in the intermediate.

Elimination of the iodine atom, regenerating the double bond in a different isomeric form.

Computational studies have shown that the rate-determining step for this isomerization is the internal rotation of the iodo-intermediate. The stability of this intermediate and the energy barrier for rotation are influenced by steric hindrance and electronic effects. The variations in stability appear closely related to the degree of conjugation interruption in the alkene upon the attachment of iodine.

| Reaction Step | Parameter | Calculated Value (kJ/mol) |

|---|---|---|

| Iodine Atom Addition | Stability of Iodo Intermediate | < 7 |

| Energy Barrier (Addition) | Variable | |

| Internal Rotation | Rate-Determining Barrier | Variable (Dictated by steric hindrance) |

| Iodine Atom Elimination | Energy Barrier (Elimination) | Variable |

Note: The data presented is based on computational studies of the parent compound, 4-phenylbut-3-en-2-one, and provides a mechanistic framework applicable to its iodinated analog.

Photochemical Isomerization Studies

The photochemical behavior of α,β-unsaturated carbonyl compounds is characterized primarily by cis-trans isomerization around the double bond. magadhmahilacollege.org This transformation is a facile and rapid reaction that typically proceeds through the excitation of the molecule to a triplet π-π* state upon absorption of ultraviolet light. magadhmahilacollege.org In this excited state, the rotational barrier of the double bond is significantly lowered, allowing for isomerization.

While specific photochemical studies on this compound are not extensively documented, its structural class suggests it would undergo similar photoisomerization. Other potential photochemical pathways for enones include [2+2] cycloadditions and dimerizations, though these are often more prevalent in cyclic systems or at higher concentrations. magadhmahilacollege.orgresearchgate.net For an acyclic enone like this compound, cis-trans isomerization is the most anticipated photochemical reaction. magadhmahilacollege.org

Mechanistic Investigations of Reactions Involving 1 Iodo 4 Phenylbut 3 En 2 One

Elucidation of Reaction Mechanisms for Synthesis Pathways

The synthesis of α,β-unsaturated ketones, including 1-iodo-4-phenylbut-3-en-2-one, can be achieved through several mechanistic pathways. One prominent method is the iodo-Meyer-Schuster rearrangement of tertiary propargyl alcohols. This reaction involves the electrophilic iodination of the alcohol, which then rearranges to form an α-iodo-α,β-unsaturated ketone. rsc.org The mechanism is initiated by the reaction of an iodonium (B1229267) ion with the alkyne's triple bond, forming a halonium-bridged intermediate. rsc.org This is followed by a rearrangement that leads to the final enone product. The stereochemistry of the resulting double bond, particularly the preference for the (E) or (Z)-isomer, can be influenced by the reaction conditions and the structure of the starting alcohol. rsc.org

Another pathway involves the direct halogenation of an α,β-unsaturated ketone precursor. For instance, the synthesis of the analogous 1-bromo-4-phenylbut-3-en-2-one is accomplished by reacting 4-phenylbut-3-en-2-one with N-bromosuccinimide (NBS) in the presence of selenium dioxide and p-toluenesulfonic acid. nih.gov A similar approach using an iodine source can be postulated for the synthesis of this compound.

Furthermore, the synthesis of related structures, such as (E)-1,1-difluoro-1-iodo-4-phenylbut-3-en-2-one, has been achieved through a trifluoroacetate (B77799) release/halogenation protocol starting from a pentafluorinated dihydroxy ketone precursor. nih.gov This reaction uses molecular iodine (I₂) in the presence of a base like triethylamine (B128534) (Et₃N). nih.gov The precursor for this reaction, (E)-4,4,6,6,6-pentafluoro-5,5-dihydroxy-1-phenylhex-1-en-3-one, is itself synthesized from (E)-4-phenylbut-3-en-2-one, highlighting the central role of this enone scaffold in accessing more complex halogenated compounds. nih.gov

Table 1: Selected Synthesis Methods for Halogenated Phenylbutenone Derivatives

| Starting Material | Reagents | Product | Yield | Reference |

| (E)-4-phenylbut-3-en-2-one | SeO₂, NBS, PTSA, Toluene | 1-Bromo-4-phenylbut-3-en-2-one | 89% | nih.gov |

| (E)-4,4,6,6,6-Pentafluoro-5,5-dihydroxy-1-phenylhex-1-en-3-one | LiBr, I₂, Et₃N | (E)-1,1-Difluoro-1-iodo-4-phenylbut-3-en-2-one | 67% | nih.gov |

| Tertiary Propargyl Alcohols | NIS, HTIB | (Z)-α-Haloenones | Moderate to Good | rsc.org |

Mechanistic Insights into Cyclization Reactions

Iodine and iodine-containing reagents are powerful tools for inducing cyclization reactions, particularly through the activation of alkynes. The general mechanism for iodocyclization involves the electrophilic activation of a carbon-carbon triple bond by an iodonium ion (I⁺). unipa.it This forms a highly reactive cyclic iodonium ion intermediate, which is then susceptible to intramolecular attack by a suitably positioned nucleophile. unipa.itmdpi.com

This process can proceed via two main pathways:

Exo-dig cyclization: The nucleophile attacks the carbon of the triple bond that is distal to the substituent.

Endo-dig cyclization: The nucleophile attacks the carbon of the triple bond that is proximal to the substituent.

The regioselectivity of the cyclization (exo vs. endo) is influenced by the substrate's geometry and the reaction conditions. unipa.it For example, the iodolactonization of 3-alkynylthiophene-2-carboxylic acids proceeds regioselectively via a 6-endo-dig cyclization to yield thienopyranones. unipa.it Similarly, iodine-induced cyclization of 1-mercapto-3-yn-2-ols undergoes a 5-endo-dig pathway followed by dehydration to produce 3-iodothiophenes. mdpi.com While this compound itself is an enone, not an alkyne, these mechanisms provide the fundamental principles for how iodo-functionalized heterocycles are formed, which could be relevant in transformations of precursors to or derivatives of the title compound.

In some cases, the expected cyclization product is not formed. The reaction of (E)-1-iodo-4-phenylbut-3-en-2-one with 1-methyl-1H-tetrazole-5-thiol failed to produce the expected sulfenylated product, indicating that under certain conditions, it may not be a suitable substrate for particular cyclization or addition reactions. acs.org

Role of Reactive Intermediates in Transformations

The transformations involving this compound and related compounds are governed by the formation and reactivity of specific intermediates.

Iodonium Ions: In iodocyclization reactions of alkynes, the key intermediate is the iodonium ion. unipa.itmdpi.com This three-membered ring containing a positively charged iodine atom activates the alkyne, making it highly electrophilic and ready for intramolecular nucleophilic attack. The formation of this intermediate is the pivotal step that initiates the entire cyclization cascade. unipa.it

Iodo-Alkyl Radicals: In iodine-catalyzed cis/trans isomerization of alkenes, a transient iodo-alkyl radical is formed upon the addition of an iodine atom to the double bond. uregina.ca The stability of this radical and the rotational barrier around what was the double bond are critical factors that determine the efficiency and rate of the isomerization process. uregina.ca

Sulfur-Iodine Intermediates (S-I): In reactions involving thiols and iodine, intermediates containing a sulfur-iodine bond can be formed. nih.govacs.org For instance, a proposed mechanism for a sulfenylation reaction involves the reaction of a disulfide with an iodine species to form an intermediate with an S-I bond. This species is then attacked by a nucleophile to form the final sulfenylated product. acs.org Control experiments in some iodine-catalyzed reactions have ruled out radical intermediates by observing that the reaction proceeds successfully in the presence of radical inhibitors like butylated hydroxytoluene (BHT). nih.gov

Oxonium Ions: In reactions of certain substrates like homopropargyl ethers with iodine monochloride (ICl), a five-membered oxonium ring has been proposed as a key intermediate. cuny.edu The formation and subsequent ring-opening of this cyclic intermediate can lead to functional group interconversions, yielding products like α-iodo-γ-chloroketones instead of the expected furan (B31954) derivatives. cuny.edu

Table 2: Key Reactive Intermediates and Their Roles

| Intermediate | Reaction Type | Role | Reference |

| Iodonium Ion | Iodocyclization | Activates alkyne for nucleophilic attack | unipa.itmdpi.com |

| Iodo-Alkyl Radical | Alkene Isomerization | Allows rotation around C-C bond | uregina.ca |

| S-I Species | Sulfenylation | Electrophilic sulfur source | nih.govacs.org |

| Oxonium Ion | Rearrangement | Facilitates functional group interconversion | cuny.edu |

Applications of 1 Iodo 4 Phenylbut 3 En 2 One in Advanced Organic Synthesis

Building Block for Complex Molecules

The unique structural features of 1-Iodo-4-phenylbut-3-en-2-one position it as a valuable precursor for the synthesis of more complex molecular architectures. The presence of the iodine atom, a good leaving group, and the enone functionality allows for a range of chemical modifications.

Precursor for Functionalized Ketones and Alcohols

While direct studies on this compound as a precursor are not extensively documented, the chemistry of related α-haloketones suggests its utility in forming a variety of functionalized ketones. The iodine atom can be displaced by a wide range of nucleophiles, enabling the introduction of new functional groups at the α-position. For instance, palladium-catalyzed cross-coupling reactions could potentially be employed to form new carbon-carbon bonds, leading to more complex ketone structures.

Furthermore, the carbonyl group of this compound can be selectively reduced to the corresponding alcohol, (E)-4-phenylbut-3-en-2-ol. This transformation opens up another avenue for creating diverse molecular structures, as allylic alcohols are important intermediates in organic synthesis.

A general approach to β-functionalized ketones, including β-iodo ketones, involves the oxidation of substituted cyclopropyl (B3062369) alcohols with ceric ammonium (B1175870) nitrate (B79036) (CAN) in the presence of an iodide source. rsc.org This method provides an alternative pathway to important starting materials and intermediates in organic synthesis. rsc.org

Intermediate in Heterocyclic Compound Synthesis

The parent compound, 4-phenylbut-3-en-2-one (benzylideneacetone), is known to be a precursor in the synthesis of heterocyclic compounds. For example, it can undergo a one-pot three-component reaction with benzothiazole (B30560) and alkyl chloroformates to form (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. This demonstrates the utility of the butenone scaffold in constructing complex heterocyclic systems.

Given this precedent, this compound is a promising intermediate for the synthesis of a variety of iodine-substituted heterocycles. The iodine atom can serve as a handle for further functionalization, for example, through transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents onto the heterocyclic core. The synthesis of N-heterocycles, in particular, has received extensive attention due to their significant roles in organic synthesis, pharmaceuticals, and materials chemistry. rsc.org

Chiral Synthesis Applications

The development of stereoselective transformations is a cornerstone of modern organic chemistry. While direct asymmetric applications of this compound are not widely reported, the chiral properties of its corresponding alcohol, (E)-4-phenylbut-3-en-2-ol, have been extensively studied, particularly in the context of kinetic resolution.

Use in Kinetic Resolution Strategies

Kinetic resolution is a powerful method for separating enantiomers of a racemic mixture. The racemic alcohol, (E)-4-phenylbut-3-en-2-ol, obtained from the reduction of 4-phenylbut-3-en-2-one, has been successfully resolved using enzyme-catalyzed enantioselective hydrolysis of its esters.

Several studies have demonstrated the effectiveness of various lipases in this process. For instance, Lecitase™ Ultra, a commercially available enzyme, has been shown to be an attractive alternative to commonly used lipase (B570770) preparations for the kinetic resolution of 4-arylbut-3-en-2-yl esters. semanticscholar.org The enantioselectivity of the hydrolysis was found to be dependent on the acyl chain length of the ester. semanticscholar.org

The following table summarizes the results of the kinetic resolution of (E)-4-phenylbut-3-en-2-yl esters using Lecitase™ Ultra.

| Substrate | Enzyme Preparation | Time (h) | Conversion (%) | Enantiomeric Excess of (R)-alcohol (%) | Enantiomeric Excess of (S)-ester (%) |

| (E)-4-phenylbut-3-en-2-yl acetate | Free Lecitase™ Ultra | 72 | 48 | 90 | 85 |

| (E)-4-phenylbut-3-en-2-yl propionate | Free Lecitase™ Ultra | 48 | 52 | 93 | 99 |

| (E)-4-phenylbut-3-en-2-yl butyrate | Immobilized Lecitase™ Ultra (LU-CNBr) | 24 | 51 | 97 | 96 |

These results highlight the potential for producing highly enantioenriched (R)- and (S)-4-phenylbut-3-en-2-ol, which are valuable chiral building blocks for the synthesis of optically active compounds.

Asymmetric Transformations

While specific asymmetric transformations involving this compound are not well-documented, the general reactivity of α,β-unsaturated ketones in enantioselective catalysis is a vast and well-explored field. It is conceivable that this compound could participate in various asymmetric reactions, such as Michael additions, Diels-Alder reactions, or epoxidations, catalyzed by chiral organocatalysts or metal complexes. The presence of the iodine atom could influence the stereochemical outcome of these reactions and provide a handle for subsequent transformations.

Development of New Synthetic Methodologies

The unique combination of functional groups in this compound makes it an interesting substrate for the development of novel synthetic methodologies. The vinyl iodide moiety, for example, is a versatile functional group that can participate in a wide array of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings.

The development of new methods for the synthesis of ketones using palladium-catalyzed cross-coupling reactions is an active area of research. organic-chemistry.org These reactions offer a reliable and efficient alternative for ketone production and expand the utility of palladium catalysis. organic-chemistry.org The application of such methodologies to this compound could lead to the efficient synthesis of a diverse range of α-substituted enones, which are valuable intermediates in organic synthesis.

Furthermore, the development of enantioselective reactions involving related compounds, such as the asymmetric carbopalladation and 1,4-Pd migration cascade process of 1-iodo-2-((3-phenylbut-3-en-1-yl)oxy)benzene, showcases the potential for developing novel stereoselective transformations based on similar reactive intermediates. nih.gov

Catalyst Development for Transformations of Similar Iodo-Enone Scaffolds

The development of catalysts for the transformation of molecules structurally similar to this compound is an active area of research. The presence of both a vinyl iodide and an enone moiety offers multiple reactive sites for catalytic functionalization.

Catalytic systems for related compounds often focus on:

Palladium-catalyzed cross-coupling reactions: The vinyl iodide group is a prime handle for classic cross-coupling reactions like Suzuki, Stille, Heck, and Sonogashira couplings. Catalyst development in this area would aim to achieve high efficiency and selectivity in forming new carbon-carbon or carbon-heteroatom bonds at the iodine-bearing carbon. Research would typically explore various palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine (B1218219) ligands (e.g., PPh₃, Xantphos), and reaction conditions to optimize yields and functional group tolerance.

Copper-catalyzed reactions: Copper catalysts are also widely used for cross-coupling reactions of vinyl iodides and can offer different reactivity profiles compared to palladium.

Dual catalytic systems: More advanced strategies might involve the development of dual catalytic systems that can activate different parts of the molecule simultaneously or sequentially. For instance, a transition metal catalyst could activate the vinyl iodide while an organocatalyst activates the enone system for a conjugate addition.

A hypothetical example of catalyst screening for a Suzuki coupling of a generic iodo-enone is presented in the table below.

Table 1: Hypothetical Catalyst Screening for Suzuki Coupling of a Generic Iodo-Enone

| Entry | Palladium Source | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 65 |

| 2 | Pd(OAc)₂ | PPh₃ | K₃PO₄ | Dioxane | 78 |

| 3 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | THF | 85 |

Integration into Domino or Cascade Reactions

The bifunctional nature of compounds like this compound makes them attractive candidates for integration into domino or cascade reactions. These reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, are highly efficient and atom-economical.

A hypothetical cascade reaction involving a generic iodo-enone could proceed as follows:

Initial Catalytic Cross-Coupling: A palladium-catalyzed reaction at the vinyl iodide site introduces a new functional group.

Intramolecular Cyclization: The newly introduced group could then react intramolecularly with the enone moiety. For example, a Heck reaction could be followed by an intramolecular cyclization to form a new ring system.

Further Transformation: The resulting product could potentially undergo further in-situ transformations.

The table below outlines a hypothetical domino reaction sequence involving a generic iodo-enone.

Table 2: Hypothetical Domino Reaction Sequence

| Step | Reaction Type | Catalyst/Reagent | Intermediate Formed | Final Product |

|---|---|---|---|---|

| 1 | Suzuki Coupling | Pd(PPh₃)₄, Arylboronic acid | Aryl-substituted enone | - |

| 2 | Michael Addition | Base (e.g., DBU) | - | Cyclized product |

While specific examples for this compound are not documented, the principles of catalyst development and cascade reaction design for analogous iodo-enones provide a framework for its potential synthetic utility. Future research may yet uncover the specific applications of this particular compound in advanced organic synthesis.

Computational and Theoretical Studies on 1 Iodo 4 Phenylbut 3 En 2 One

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are pivotal in determining the three-dimensional structure and conformational preferences of molecules. For 1-Iodo-4-phenylbut-3-en-2-one, these calculations would reveal key geometric parameters such as bond lengths, bond angles, and dihedral angles that define its shape.

The structure of an analogous compound, vinyl iodide, shows that the C-I bond possesses partial double-bond character due to resonance between the iodine lone pair and the π* orbital of the double bond. This interaction leads to a strengthening of the C-I bond. In this compound, the presence of the phenyl and acetyl groups introduces additional steric and electronic factors that influence its preferred conformation.

Computational methods can be employed to evaluate the energy of different conformers, such as those arising from rotation around the single bonds. For instance, calculations on similar allylic systems predict the existence of eclipsed and staggered conformers, with the relative energies being influenced by a balance of hyperconjugation and steric hindrance. The planarity of the conjugated system, extending from the phenyl ring to the carbonyl group and including the carbon-carbon double bond, is a critical factor for stability. The introduction of the bulky iodine atom at the α-position to the carbonyl group would likely induce specific conformational preferences to minimize steric strain.

Different computational methods can be benchmarked for their accuracy in predicting conformational energies. Studies have shown that methods like B3LYP-D3, M06-2X, and ωB97X-D provide reliable results for the conformational analysis of organic molecules. nih.gov

Table 1: Predicted Conformational Data for this compound (Illustrative) This table is illustrative and based on general principles of computational chemistry for analogous compounds, as specific data for this compound is not available in the provided search results.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C=C-C=O) | Stabilizing/Destabilizing Factors |

|---|---|---|---|

| s-trans | 0.0 | ~180° | Maximized conjugation, lower steric hindrance |

| s-cis | ~2-5 | ~0° | Steric repulsion between phenyl and carbonyl groups |

Electronic Structure Analysis

The electronic structure of this compound, particularly the distribution of its frontier molecular orbitals (HOMO and LUMO), is crucial for understanding its reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov

For vinyl ketones, the HOMO is typically associated with the π-system of the double bond and the phenyl ring, while the LUMO is often centered on the carbonyl group and the β-carbon. In iodoalkenes, the HOMO has significant localization on the iodine atom and the π-system of the C=C bond, whereas the LUMO is the σ* antibonding orbital of the C-I bond. For this compound, a combination of these features is expected. The HOMO would likely be a π-orbital with contributions from the phenyl ring, the double bond, and the iodine lone pairs. The LUMO would be a combination of the π* orbital of the enone system and the σ* orbital of the C-I bond, making it susceptible to both nucleophilic addition and reactions involving the C-I bond.

The HOMO-LUMO gap can be computationally predicted, and it is known that a smaller gap generally correlates with higher reactivity. nih.gov The presence of the iodine atom, being a large and polarizable halogen, is expected to influence the energy levels of the frontier orbitals and thus the reactivity of the molecule.

Another important aspect of electronic structure is the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution in a molecule and helps in predicting sites for electrophilic and nucleophilic attack. uni-muenchen.de For this compound, the MEP would likely show a negative potential (red regions) around the carbonyl oxygen, indicating a site for electrophilic attack. A region of positive electrostatic potential, known as a σ-hole, is expected on the iodine atom along the extension of the C-I bond, making it a potential halogen bond donor. researchgate.net

Table 2: Predicted Electronic Properties of this compound (Illustrative) This table is illustrative and based on general principles of computational chemistry for analogous compounds, as specific data for this compound is not available in the provided search results.

| Property | Predicted Value/Description | Significance |

|---|---|---|

| HOMO Energy | Relatively high | Electron-donating ability |

| LUMO Energy | Relatively low | Electron-accepting ability, site for nucleophilic attack |

| HOMO-LUMO Gap | Moderate to small | Indicates potential for high reactivity |

| Molecular Electrostatic Potential (MEP) | Negative potential on carbonyl oxygen, positive σ-hole on iodine | Predicts sites for electrophilic and nucleophilic interactions |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the entire reaction pathway, including intermediates and transition states. rsc.org A relevant study on the iodine-catalyzed cis/trans equilibration of the parent compound, 4-phenylbut-3-en-2-one, provides a framework for understanding the potential reaction pathways involving this compound.

In the iodine-catalyzed isomerization, the reaction proceeds through the addition of an iodine atom to the double bond, forming an iodo-intermediate. This is followed by rotation around the central C-C bond and subsequent elimination of the iodine atom. Computational studies of this process for 4-phenylbut-3-en-2-one have shown that the iodo-intermediates are weakly stable. The rate-determining step is the internal rotation of the iodo-intermediate, and the energy barrier is influenced by steric hindrance.

For this compound itself, similar reaction pathways can be modeled. For instance, in reactions involving nucleophilic substitution at the α-carbon, the transition state for the displacement of the iodide ion can be characterized. The energy barrier for such a reaction would be influenced by the stability of the transition state, which in turn depends on steric and electronic factors.

Table 3: Calculated Energies for Iodine-Catalyzed Isomerization of 4-Phenylbut-3-en-2-one Data extracted from a computational study on related compounds.

| Species | Relative Energy (kJ mol-1) |

|---|---|

| cis-4-phenylbut-3-en-2-one + I• | 0.0 |

| Iodo-intermediate | < 7 |

| Transition State (Rotation) | 35.47 |

Prediction of Reactivity and Selectivity

Building on the understanding of electronic structure and reaction pathways, computational methods can predict the reactivity and selectivity of this compound in various chemical transformations.

The presence of multiple reactive sites—the carbonyl group, the α-carbon bearing the iodine, the β-carbon of the double bond, and the aromatic ring—makes predicting selectivity challenging. Computational modeling can help to determine the most likely site of attack by a given reagent. For example, the calculated activation energies for nucleophilic attack at the carbonyl carbon versus the β-carbon (Michael addition) versus the α-carbon (substitution) can predict the major product.

In the context of the iodine-catalyzed isomerization of 4-phenylbut-3-en-2-one, computational studies have addressed the regiospecificity of iodine atom addition. It was found that the addition of iodine to the carbon atom further from the phenyl group is energetically favored. This type of analysis can be extended to predict the regioselectivity of other addition reactions to the double bond of this compound.

Furthermore, the principles of frontier molecular orbital theory can be applied. Reactions can be predicted to occur between the HOMO of a nucleophile and the LUMO of this compound, or vice versa for an electrophile. The shape and energy of these orbitals, as determined by quantum chemical calculations, are therefore powerful predictors of reactivity.

Future Research Directions for 1 Iodo 4 Phenylbut 3 En 2 One

Exploration of Novel Synthetic Routes

Current synthetic approaches to α-iodo-α,β-unsaturated ketones often rely on the direct iodination of the corresponding enone. For instance, δ,δ²-unsaturated ketones can react with iodine in the presence of reagents like bis(tetrabutylammonium) peroxydisulfate (B1198043) or a copper(II) oxide/iodine system to yield the desired δ-iodinated products. molaid.com While effective, there is considerable scope for the exploration of new and more efficient synthetic methodologies for 1-Iodo-4-phenylbut-3-en-2-one.

Future research should focus on developing novel catalytic systems that can achieve this transformation with higher efficiency and selectivity. This includes the investigation of:

Electrophilic Iodinating Reagents: Exploring new, milder, and more selective electrophilic iodine sources beyond molecular iodine. Reagents such as N-iodosuccinimide (NIS) or other iodine(I) and iodine(III) compounds could offer alternative reaction pathways with different substrate scopes and functional group tolerances.

Organocatalysis: Designing chiral or achiral organocatalysts that can facilitate the α-iodination of 4-phenylbut-3-en-2-one. This approach could provide access to enantiomerically enriched products if a prochiral substrate is used, or simply offer a metal-free alternative to current methods.

Photocatalysis: Utilizing visible-light photoredox catalysis to generate iodine radicals or other reactive iodine species under mild conditions. This cutting-edge technique could provide a highly efficient and environmentally friendly route to the target compound.

Table 1: Proposed Novel Synthetic Strategies

| Synthetic Strategy | Potential Reagents/Catalysts | Key Advantages |

|---|---|---|

| Alternative Electrophilic Iodination | N-Iodosuccinimide (NIS), 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) | Improved handling, potentially milder reaction conditions, different selectivity. |

| Organocatalysis | Proline derivatives, thiourea-based catalysts | Metal-free synthesis, potential for asymmetric induction. |

| Photoredox Catalysis | Ru(bpy)₃Cl₂, Eosin Y, suitable iodine source | Mild reaction conditions, high efficiency, use of visible light as a renewable energy source. |

Development of Greener Chemical Processes

The principles of green chemistry are paramount in modern synthetic chemistry. Future research should aim to develop more sustainable and environmentally benign processes for the synthesis of this compound. Traditional methods may involve chlorinated solvents or stoichiometric reagents that generate significant waste. google.com

Key areas for improvement include:

Solvent Selection: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, ionic liquids, or supercritical fluids.

Catalyst Efficiency: Focusing on the development of highly active catalysts that can be used in low loadings and are recyclable, minimizing waste generation.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby reducing by-product formation. For example, exploring direct C-H functionalization routes could improve atom economy compared to traditional condensation-then-iodination sequences.

Expanding the Scope of Synthetic Applications

The synthetic utility of this compound is largely untapped. The presence of the carbon-iodine bond opens the door to a vast array of cross-coupling reactions, making it a powerful building block for the synthesis of more complex molecules. The precursor, 4-phenylbut-3-en-2-one, is already known to participate in reactions to form heterocyclic structures like pyrimidinamines and 2-aminothiazoles. orgsyn.org The iodo-derivative offers significantly more versatility.

Future research should systematically explore its participation in:

Palladium-Catalyzed Cross-Coupling Reactions: Investigating Suzuki, Heck, Sonogashira, Stille, and Buchwald-Hartwig amination reactions to form new carbon-carbon and carbon-heteroatom bonds at the α-position of the ketone. This would enable the synthesis of a diverse library of substituted enones.

Copper-Catalyzed Reactions: Exploring copper-catalyzed coupling reactions, which can be a more economical alternative to palladium-based systems for certain transformations.

Radical Reactions: Utilizing the relatively weak C-I bond to initiate radical-based transformations, allowing for the introduction of complex alkyl or aryl groups.

Multicomponent Reactions: Designing novel one-pot multicomponent reactions where this compound acts as a key building block to rapidly construct complex molecular architectures. mdpi.com

Advanced Mechanistic Studies and Spectroscopic Characterization

A deep understanding of the reaction mechanisms is crucial for optimizing existing synthetic routes and rationally designing new applications. While spectroscopic data for the parent compound, 4-phenylbut-3-en-2-one, are available, a comprehensive characterization of the iodo-derivative and its reaction pathways is lacking. researchgate.net

Future work should focus on:

In-depth Spectroscopic Analysis: Comprehensive characterization of this compound using advanced one- and two-dimensional NMR techniques (COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction to unambiguously determine its structure and conformation.

Kinetic Studies: Performing kinetic analysis of its formation and subsequent reactions to elucidate reaction orders, activation energies, and the influence of various parameters on the reaction rate.

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate the energies of intermediates and transition states, and gain insight into the electronic structure and reactivity of the molecule.

In-situ Monitoring: Using process analytical technologies like in-situ infrared (IR) spectroscopy to monitor reaction progress in real-time, identify reactive intermediates, and optimize reaction conditions. labcluster.com

Table 2: Proposed Analytical and Mechanistic Investigations

| Investigation Type | Technique/Method | Research Goal |

|---|---|---|

| Structural Elucidation | 2D NMR, X-ray Crystallography | Unambiguous confirmation of structure, stereochemistry, and solid-state conformation. |

| Mechanistic Insight | Kinetic Studies, DFT Calculations | Understanding reaction pathways, identifying rate-determining steps, predicting reactivity. |

| Real-time Analysis | In-situ IR (ReactIR), Raman Spectroscopy | Optimization of reaction conditions, detection of transient intermediates. |

Integration with Flow Chemistry and Automation

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. nih.govnih.govresearchgate.net The synthesis and application of this compound are well-suited for integration with these modern technologies.

Future research directions in this area include:

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound. This could be particularly advantageous for managing exothermic iodination reactions or for handling potentially hazardous reagents safely.

Automated Optimization: Combining flow reactors with automated systems for reaction optimization. This would allow for the rapid screening of a wide range of reaction parameters (e.g., temperature, residence time, stoichiometry) to quickly identify the optimal conditions for yield and purity.

By pursuing these future research directions, the scientific community can fully elucidate the fundamental chemistry and expand the synthetic utility of this compound, establishing it as a valuable tool in the synthetic organic chemist's arsenal.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.